molecular formula C19H15N5O4 B2815415 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1448028-87-2

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2815415
CAS No.: 1448028-87-2
M. Wt: 377.36
InChI Key: DXAODUKQFLJUFS-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic chemical reagent of high purity, designed for research and development applications. This compound features a 1,3-benzodioxole moiety, a structural component found in molecules with diverse biological activities. For instance, related 1,3-benzodioxole derivatives have been investigated as potent agonists for the TIR1 auxin receptor in plant biology research, demonstrating the potential of this chemical scaffold in modulating plant growth and development . Furthermore, the 1,3-benzodioxole structure is a key component in pharmaceuticals such as the antiepileptic drug stiripentol, indicating its relevance in medicinal chemistry and drug discovery . The integration of a tetrazole group in its structure is particularly significant, as this moiety is a well-known bioisostere for carboxylic acids, which can enhance metabolic stability and improve binding affinity in target interactions. Researchers can leverage this compound as a key intermediate or a novel chemical probe in various fields, including agrochemical discovery for the development of new plant growth regulators, and pharmaceutical research for the synthesis of new molecular entities. This product is strictly For Research Use Only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4/c25-19(14-4-3-5-15(10-14)24-12-21-22-23-24)20-8-1-2-9-26-16-6-7-17-18(11-16)28-13-27-17/h3-7,10-12H,8-9,13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAODUKQFLJUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Attachment of the Butynyl Group: The benzodioxole intermediate is then reacted with propargyl bromide under basic conditions to introduce the butynyl group.

    Formation of the Tetrazole Ring: The butynyl intermediate is subjected to a cycloaddition reaction with sodium azide to form the tetrazole ring.

    Coupling with Benzamide: Finally, the tetrazole intermediate is coupled with benzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Substituents/Functional Groups Evidence Source
N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(1H-tetrazol-1-yl)benzamide Benzamide - 3-(1H-Tetrazol-1-yl)
- 4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl
N/A
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)piperazine derivatives (21–24) Piperazine - Benzo[d][1,3]dioxol-5-yloxy methylphenyl group
- Halogenated aryl (Cl, Br) or methoxy substituents
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives Benzamide - 2,4-Dioxothiazolidin-5-ylidene methyl
- Phenyl or substituted phenyl
1-(Benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)cyclopropanecarboxamide (74) Cyclopropanecarboxamide - Benzo[d][1,3]dioxol-5-yl
- Thiazol-2-yl with benzoyl/pyrrolidinyl groups

Key Observations :

  • Bioisosteric Substitutions: The tetrazole group in the target compound contrasts with the dioxothiazolidinone in and the cyclopropane in , which may alter electronic properties and binding modes.
  • Spacer Rigidity : The but-2-yn-1-yl chain provides linearity distinct from the flexible ethyl or methylene spacers in piperazine derivatives () or thiazole-linked compounds ().

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Class Melting Point (°C) Solubility Trends Hydrogen-Bonding Capacity Evidence Source
Piperazine HCl salts (21–24) 177–178 Low in nonpolar solvents; soluble in DMF Moderate (amine, ether oxygen)
Benzamide derivatives () Not reported Likely polar due to dioxothiazolidinone High (carbonyl, NH groups)
Target Compound Predicted 160–180 Moderate (tetrazole enhances polarity) High (tetrazole N–H, benzodioxol) N/A

Insights :

  • The tetrazole group in the target compound may improve aqueous solubility compared to halogenated piperazines () but reduce it relative to dioxothiazolidinone derivatives ().

Q & A

Q. What are the critical synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Coupling of functional groups : The benzo[d][1,3]dioxol-5-yloxy and tetrazole moieties are introduced via nucleophilic substitution or click chemistry, requiring precise temperature control (e.g., 0–60°C) and anhydrous conditions .
  • Linker optimization : The but-2-yn-1-yl spacer demands controlled alkyne-azide cycloaddition or Sonogashira coupling, often catalyzed by Pd/C or Cu(I) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol-DMF mixtures) is used to isolate intermediates and final products . Key parameters:
ParameterOptimal Range
Temperature0–60°C
SolventDMF, acetonitrile, dioxane
CatalystsPd/C, Cu(I)
Reaction Time4–24 hours

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure and purity?

  • NMR Spectroscopy : 1H and 13C NMR are essential for verifying the integration of aromatic protons (benzo[d][1,3]dioxole: δ 6.5–7.0 ppm) and the tetrazole group (δ 8.5–9.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI or MALDI-TOF) confirms the molecular ion peak (e.g., [M+H]+) and rules out impurities .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% required for biological assays) .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

  • Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-competitive luminescence assays to test inhibitory activity (IC50 determination) .
  • Anticonvulsant models : Employ maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure assays in rodents, referencing protocols for structurally related benzodioxole-tetrazole hybrids .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during characterization?

  • Unexpected NMR peaks : Assign using 2D NMR (e.g., NOESY for spatial proximity) or deuterium exchange experiments to identify labile protons (e.g., NH in tetrazole) .
  • Mass spec anomalies : Perform isotopic labeling (e.g., 15N-tetrazole synthesis) to distinguish fragment ions or use tandem MS/MS for structural confirmation .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (Gaussian or ORCA software) .

Q. What strategies improve reaction yields when synthesizing unstable intermediates?

  • Inert atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation of alkyne or tetrazole intermediates .
  • Low-temperature quenching : Add intermediates directly to cold aqueous workup solutions to minimize degradation .
  • Real-time monitoring : Employ in situ FTIR or ReactIR to track reaction progress and terminate steps at optimal conversion .

Q. How should structure-activity relationship (SAR) studies be designed to isolate the contributions of the tetrazole and benzodioxole moieties?

  • Analog synthesis : Prepare derivatives with:
  • Modified tetrazole (e.g., 5-methyltetrazole, 2H-tetrazole) .
  • Alternative linkers (e.g., but-2-en-1-yl, ethoxy) .
    • Biological testing : Compare IC50 values across analogs in kinase or cellular proliferation assays (e.g., MTT assay in cancer cell lines) .
    • Computational docking : Use AutoDock or Schrödinger to model interactions with target proteins (e.g., tetrazole binding to zinc ions in metalloenzymes) .

Q. What methodologies are critical for elucidating the compound’s mechanism of action in biochemical pathways?

  • Cellular thermal shift assays (CETSA) : Identify target proteins by measuring thermal stability shifts in lysates treated with the compound .
  • Kinobead profiling : Use competitive pulldown assays with immobilized kinase inhibitors to map kinase engagement .
  • CRISPR/Cas9 knockouts : Validate target relevance by testing compound efficacy in cells lacking suspected targets (e.g., EGFR-null lines) .

Key Considerations for Experimental Design

  • Data contradiction : Cross-validate conflicting bioactivity results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Scalability : Pilot multi-gram syntheses with flow chemistry to ensure reproducibility for in vivo studies .

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